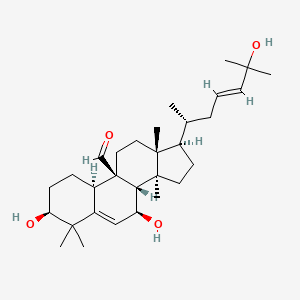

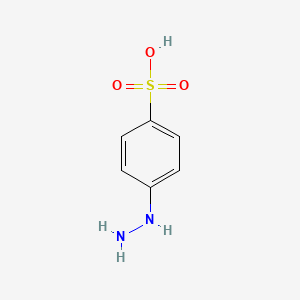

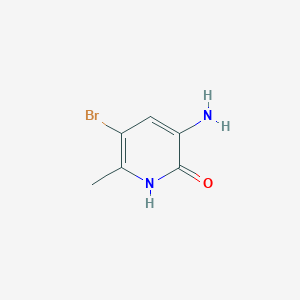

![molecular formula C22H34O6 B3030082 3'-甲氧基-[6]-姜酚 3,5-二乙酸酯 CAS No. 863780-90-9](/img/structure/B3030082.png)

3'-甲氧基-[6]-姜酚 3,5-二乙酸酯

描述

3-Methoxy-[6]-Gingerdiol 3,5-diacetate (M6G-3,5-diacetate) is a compound derived from the ginger plant (Zingiber officinale) and is known to possess several pharmacological properties. M6G-3,5-diacetate has been studied extensively in the last decade, and has been found to have potential therapeutic applications in a variety of diseases.

科学研究应用

1. 从生姜中鉴定和分离

3'-甲氧基-[6]-姜酚 3,5-二乙酸酯,[6]-姜酚的衍生物,已在姜黄(普通生姜)的根茎中被鉴定。该化合物被分离出来,其结构通过化学和光谱证据得以确定,突出了生姜多样化的植物化学成分(菊崎、蔡、& 中谷,1992) (菊崎、蔡、& 中谷,1992).

2. 抗氧化活性

一项对从鲜姜中分离出的与 6-姜酚相关的 novel 葡萄糖苷的研究,包括 3',5-二乙酰氧基-1-(4-羟基-3-甲氧基-苯基)癸烷,证明了它们的抗氧化活性。这些化合物显示出显着的抗氧化能力,通过亚油酸模型系统和 DPPH 自由基清除能力进行评估(关和久太、久保田、& 小林,2000) (关和久太、久保田、& 小林,2000).

3. 潜在的神经保护作用

研究表明,含有 3',5-二乙酰氧基-6-姜酚等化合物的生姜可能具有神经保护作用。生姜中的生物活性化合物,包括姜酚,正在研究其在预防神经退行性疾病(如阿尔茨海默病和帕金森病)中的潜在作用,因为它们具有抗氧化和抗炎特性(阿库萨等人,2022) (阿库萨等人,2022).

4. 在代谢过程中的作用

姜酚化合物,包括 3',5-二乙酰氧基-6-姜酚,已被研究其在代谢过程中的作用。例如,[6]-姜酚在大鼠中的代谢涉及各种姜酚化合物的形成,表明生姜代谢产物在其药理作用中的重要性(中泽和长泽,2002) (中泽和长泽,2002).

5. 在食品和制药工业中的生物活性

一项全面的综述重点介绍了姜酚的辛辣和生物活性,包括姜酚衍生物。该研究深入了解了这些化合物在食品和制药工业中的应用,强调了它们在增强健康和管理疾病方面的潜力(高等人,2022) (高等人,2022).

6. 抗氧化和抗癌活性

对生姜中姜酚化合物的进一步研究表明它们作为抗氧化剂和潜在抗癌剂的作用。这些研究表明,包括 3',5-二乙酰氧基-6-姜酚在内的姜酚,促成了生姜公认的生物活性,例如抗氧化和抗癌特性(吕等人,2012) (吕等人,2012).

作用机制

Target of Action

The primary targets of 3’-Methoxy-6This compound is a derivative of gingerdiol, a compound found in ginger, which has been studied for its potential anti-inflammatory and antioxidant properties

Mode of Action

The exact mode of action of 3’-Methoxy-6It is hypothesized that like other gingerdiol derivatives, it may interact with its targets to modulate biochemical pathways and exert its effects .

Biochemical Pathways

The specific biochemical pathways affected by 3’-Methoxy-6Related compounds have been shown to influence pathways associated with inflammation and oxidative stress

Pharmacokinetics

The pharmacokinetic properties of 3’-Methoxy-6Understanding these properties is crucial for determining the bioavailability of the compound and its potential as a therapeutic agent .

Result of Action

The molecular and cellular effects of 3’-Methoxy-6Related compounds have demonstrated anti-inflammatory and antioxidant effects

Action Environment

The action, efficacy, and stability of 3’-Methoxy-6-Gingerdiol 3,5-diacetate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds

属性

IUPAC Name |

[3-acetyloxy-1-(3,4-dimethoxyphenyl)decan-5-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O6/c1-6-7-8-9-19(27-16(2)23)15-20(28-17(3)24)12-10-18-11-13-21(25-4)22(14-18)26-5/h11,13-14,19-20H,6-10,12,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJKXQWAFFZFLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methoxy-[6]-Gingerdiol 3,5-diacetate | |

CAS RN |

143519-18-0 | |

| Record name | 3'-Methoxy-[6]-Gingerdiol 3,5-diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

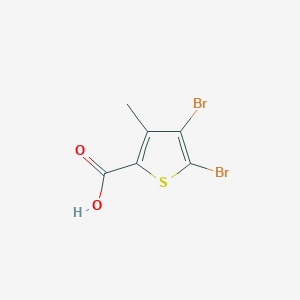

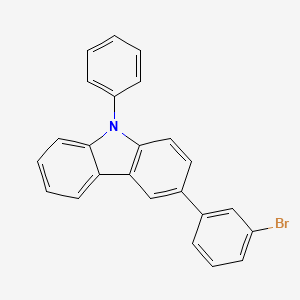

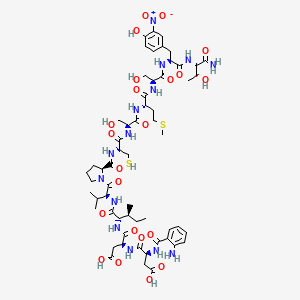

![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)

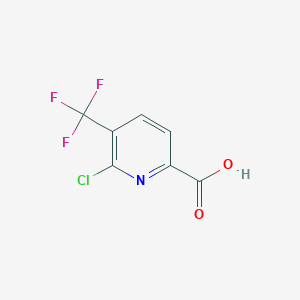

![Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3030007.png)